molecular formula C18H15ClN2O2S B14104577 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide

Cat. No.: B14104577
M. Wt: 358.8 g/mol
InChI Key: GYFFEGYYYCFPTG-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a sulfanyl linkage, and an isoquinoline carboxamide moiety, making it an interesting subject for scientific research.

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-1-oxo-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C18H15ClN2O2S/c19-12-5-7-13(8-6-12)24-10-9-20-18(23)16-11-21-17(22)15-4-2-1-3-14(15)16/h1-8,11H,9-10H2,(H,20,23)(H,21,22)

InChI Key

GYFFEGYYYCFPTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzenethiol with 2-bromoethylamine to form the intermediate N-(2-bromoethyl)-4-chlorobenzenethiol. This intermediate is then reacted with 1-hydroxyisoquinoline-4-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine
  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}furan-2-carboxamide

Uniqueness

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, specificity, or activity in certain applications.

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